molecular formula C18H15NO4 B1393299 3-Benzoyl-6,7-dimethoxy-1,4-dihydroquinolin-4-one CAS No. 1325303-43-2

3-Benzoyl-6,7-dimethoxy-1,4-dihydroquinolin-4-one

Cat. No. B1393299
M. Wt: 309.3 g/mol
InChI Key: BCTBGFHJDISZRS-UHFFFAOYSA-N
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Description

“3-Benzoyl-6,7-dimethoxy-1,4-dihydroquinolin-4-one” is a heteroaromatic compound with structural features that make it suitable in a wide range of applications. It’s a white to near-white powder that can be used as a standard reagent or organic synthesis reagent .


Synthesis Analysis

The synthesis of quinoline derivatives has been reported using various methods. These include one-pot domino reaction, microwave synthesis using a catalyst, using ionic liquids, photocatalytic synthesis (UV radiation), Pfitzinger reaction, I2-catalyzed cyclization reaction, Wittig reaction, cascade reaction, imino Diels–Alder reaction, Friedel–Crafts reaction, CDC reaction, solvent-free reactions and using small chiral organic molecules as catalysts .


Molecular Structure Analysis

The molecular structure of “3-Benzoyl-6,7-dimethoxy-1,4-dihydroquinolin-4-one” is characterized by a benzoyl group attached to a dihydroquinolinone ring, which is further substituted with two methoxy groups at positions 6 and 7 . The molecular formula is C18H15NO4.


Chemical Reactions Analysis

The chemical reactions involving quinoline derivatives are diverse and can lead to a wide range of products. For instance, a combinatorial synthesis of fused heterocyclic compounds was reported via a three-component reaction .

Scientific Research Applications

Chemical Synthesis and Structural Properties

The compound 3-Benzoyl-6,7-dimethoxy-1,4-dihydroquinolin-4-one and its derivatives have been extensively studied in the field of chemical synthesis. Researchers have developed a facile one-pot synthesis method for 3-aminoquinolines, which are key intermediates in the preparation of various compounds, including 4-anilino-benzo[b][1,5]-naphthyridine-3-carbonitrile and 4-anilino-benzo[b][1,8]-naphthyridine-3-carbonitrile (Wang, Boschelli, Johnson, & Honores, 2004). This synthesis method is significant as it provides efficient routes to these compounds, which can have various applications in chemical research and drug development.

In addition to synthesis, the structural properties of related compounds have been studied. For instance, the title compound ethyl 5,8-dibromo-2-dibromomethyl-6,7-dimethoxyquinoline-3-carboxylate was obtained via a radical bromination reaction and its structure was analyzed. The quinoline ring system was found to be approximately planar, demonstrating the compound's potential for further chemical studies and applications (Zhou, Long, Yang, Zhang, & Wang, 2010).

Medicinal Chemistry and Pharmacology

Several studies have focused on the synthesis of novel derivatives of heterocyclic compounds containing the quinoline moiety. These compounds exhibit a range of biological activities, including potential analgesic and antihypoxic effects. For example, a series of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid alkylamides were synthesized, and their analgesic properties were studied. Some of these compounds demonstrated significant analgesic activity, indicating their potential use in pain management (Ukrainets, Bevz, Mospanova, Savchenkova, & Yankovich, 2013).

In another study, derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline were synthesized and tested for their antihypoxic activity. Some of these compounds showed high antihypoxic effects, suggesting their potential for further pharmacological testing as antioxidants (Ukrainets, Mospanova, & Davidenko, 2014).

Chemical Interactions and Reactions

Research has also explored the reactions of related compounds with various electron-deficient olefins. The study of the interactions of 6,7-dimethoxy-3,4-dihydroisoquinoline with dipolarophiles revealed new cycloaddition reactions, providing insights into the compound's reactivity and potential applications in synthetic organic chemistry (Nyerges, Dancsó, Bitter, Blaskó, & Tőke, 2005).

Future Directions

The future directions for “3-Benzoyl-6,7-dimethoxy-1,4-dihydroquinolin-4-one” could involve further exploration of its potential applications in various fields, including medicinal chemistry, due to its fascinating pharmacological properties . It could also be used as a standard reagent or organic synthesis reagent .

properties

IUPAC Name

3-benzoyl-6,7-dimethoxy-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-22-15-8-12-14(9-16(15)23-2)19-10-13(18(12)21)17(20)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCTBGFHJDISZRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C(=CN2)C(=O)C3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzoyl-6,7-dimethoxy-1,4-dihydroquinolin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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